5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the quinoline moiety in its structure adds to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 3-aminoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline moiety can intercalate with DNA, disrupting cellular processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methyl-N-(3-quinolinyl)benzenesulfonamide
- 2-ethoxy-N-(3-quinolinyl)benzenesulfonamide
Uniqueness
The presence of both the chloro and ethoxy groups in 5-chloro-2-ethoxy-N-(3-quinolinyl)benzenesulfonamide makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C17H15ClN2O3S |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-23-16-8-7-13(18)10-17(16)24(21,22)20-14-9-12-5-3-4-6-15(12)19-11-14/h3-11,20H,2H2,1H3 |
InChI Key |
IDZKTFZEQDMJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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